molecular formula C24H27ClN4O5 B2434906 2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate CAS No. 1351661-31-8

2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate

Cat. No. B2434906
CAS RN: 1351661-31-8
M. Wt: 486.95
InChI Key: IYESBQVZFWIGPP-UHFFFAOYSA-N
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Description

The compound “2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3-chloro-4-methylphenyl)acetamide oxalate” is a benzimidazole derivative . Benzimidazole derivatives are known for their broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including this compound, is characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Scientific Research Applications

Pharmaceutical Development

This compound is of significant interest in pharmaceutical research due to its potential therapeutic properties. The benzimidazole moiety is known for its broad spectrum of biological activities, including antiviral, antifungal, and anticancer properties . Researchers are exploring its use in developing new drugs for treating various diseases, particularly those involving resistant strains of pathogens.

Cancer Research

The compound’s structure suggests it could be a potent inhibitor of certain cancer cell lines. Benzimidazole derivatives have shown promise in inhibiting the growth of cancer cells by interfering with their DNA synthesis and repair mechanisms . Studies are ongoing to evaluate its efficacy and safety in preclinical cancer models, with a focus on its potential to target specific types of cancer, such as leukemia and breast cancer.

Neuropharmacology

In neuropharmacology, this compound is being investigated for its potential effects on the central nervous system. The piperidine ring in its structure is a common feature in many neuroactive drugs, suggesting it could modulate neurotransmitter systems . Research is focused on its potential use in treating neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia.

Antimicrobial Agents

Given the increasing resistance to existing antimicrobial agents, new compounds are urgently needed. This compound’s benzimidazole core is known for its antimicrobial properties . Researchers are testing its effectiveness against a range of bacterial and fungal pathogens, aiming to develop new antimicrobial agents that can overcome resistance mechanisms.

Agricultural Chemistry

In agricultural chemistry, this compound is being explored for its potential use as a pesticide or herbicide. Benzimidazole derivatives have been used in agriculture to protect crops from fungal infections and pests. Research is focused on its effectiveness and environmental impact, aiming to develop safer and more efficient agricultural chemicals.

These applications highlight the compound’s versatility and potential impact across various fields of scientific research. Each application is being actively explored to harness its unique properties for practical and therapeutic uses.

Recent advances in the synthesis of imidazoles Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole : Recent advances in the synthesis of imidazoles : 2-(2-(4-(2-(4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)propan-2-yl)-4,4-dimethyl-4,5-dihydrooxazole

properties

IUPAC Name

2-[4-(benzimidazol-1-ylmethyl)piperidin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O.C2H2O4/c1-16-6-7-18(12-19(16)23)25-22(28)14-26-10-8-17(9-11-26)13-27-15-24-20-4-2-3-5-21(20)27;3-1(4)2(5)6/h2-7,12,15,17H,8-11,13-14H2,1H3,(H,25,28);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYESBQVZFWIGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)CN3C=NC4=CC=CC=C43)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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